5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
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Overview
Description
5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes morpholine groups, an oxazole ring, and a sulfonyl phenyl group, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable halide precursor.
Attachment of the Sulfonyl Phenyl Group: This step involves the sulfonylation of a phenyl ring, which can be achieved using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
Industry
In the industrial sector, it can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- 5-((3-Piperidinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is unique due to the presence of the morpholine groups, which enhance its solubility and reactivity. Additionally, the sulfonyl phenyl group provides stability and allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3-morpholin-4-ylpropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c22-16-19-21(23-6-1-7-25-8-12-29-13-9-25)31-20(24-19)17-2-4-18(5-3-17)32(27,28)26-10-14-30-15-11-26/h2-5,23H,1,6-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPNEIKRSFTWBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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